1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenoxy group.
Preparation Methods
The synthesis of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,4-dichlorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
This compound hydrochloride: A hydrochloride salt form of the compound with similar properties but different solubility and stability characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9Cl2N3O |
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Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9Cl2N3O/c11-7-1-2-10(9(12)3-7)16-6-15-5-8(13)4-14-15/h1-5H,6,13H2 |
InChI Key |
WJBGBSHNTWPIMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCN2C=C(C=N2)N |
Origin of Product |
United States |
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